molecular formula C24H30N4O8S2 B12392584 (H-Cys-Tyr-OH)2

(H-Cys-Tyr-OH)2

Cat. No.: B12392584
M. Wt: 566.7 g/mol
InChI Key: ZZWGDFPODQWICQ-MUGJNUQGSA-N
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Description

The compound (H-Cys-Tyr-OH)2 is a polypeptide that can be identified through peptide screening. It is composed of two cysteine-tyrosine dipeptides linked by a disulfide bond. This compound has a molecular weight of 566.65 and a chemical formula of C24H30N4O8S2 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (H-Cys-Tyr-OH)2 typically involves solid-phase peptide synthesis (SPPS). This method allows for the stepwise addition of amino acids to a growing peptide chain. The process begins with the attachment of the first amino acid to a solid resin, followed by the sequential addition of protected amino acids. After the assembly of the peptide chain, the protecting groups are removed, and the peptide is cleaved from the resin. The final step involves the formation of the disulfide bond between the cysteine residues to yield this compound .

Industrial Production Methods

Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and reproducibility. The process involves the use of high-throughput screening and optimization of reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(H-Cys-Tyr-OH)2 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(H-Cys-Tyr-OH)2 has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of (H-Cys-Tyr-OH)2 involves its interaction with specific molecular targets, such as proteins and enzymes. The compound can modulate protein-protein interactions and influence various biological pathways. The disulfide bond plays a crucial role in stabilizing the peptide structure and facilitating its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(H-Cys-Tyr-OH)2 is unique due to the presence of tyrosine, which imparts specific chemical and biological properties. The hydroxyl group on the tyrosine residue allows for additional hydrogen bonding and interactions, enhancing the compound’s stability and activity .

Properties

Molecular Formula

C24H30N4O8S2

Molecular Weight

566.7 g/mol

IUPAC Name

(2S)-2-[[(2R)-2-amino-3-[[(2R)-2-amino-3-[[(1S)-1-carboxy-2-(4-hydroxyphenyl)ethyl]amino]-3-oxopropyl]disulfanyl]propanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid

InChI

InChI=1S/C24H30N4O8S2/c25-17(21(31)27-19(23(33)34)9-13-1-5-15(29)6-2-13)11-37-38-12-18(26)22(32)28-20(24(35)36)10-14-3-7-16(30)8-4-14/h1-8,17-20,29-30H,9-12,25-26H2,(H,27,31)(H,28,32)(H,33,34)(H,35,36)/t17-,18-,19-,20-/m0/s1

InChI Key

ZZWGDFPODQWICQ-MUGJNUQGSA-N

Isomeric SMILES

C1=CC(=CC=C1C[C@@H](C(=O)O)NC(=O)[C@H](CSSC[C@@H](C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)O)N)N)O

Canonical SMILES

C1=CC(=CC=C1CC(C(=O)O)NC(=O)C(CSSCC(C(=O)NC(CC2=CC=C(C=C2)O)C(=O)O)N)N)O

Origin of Product

United States

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